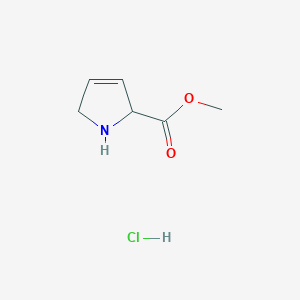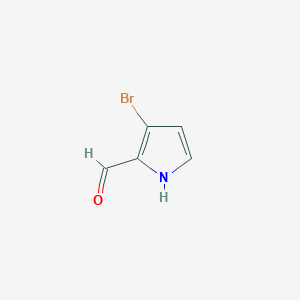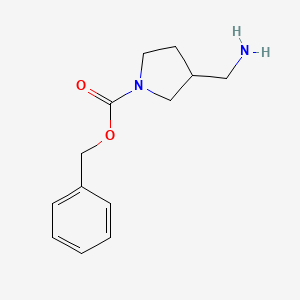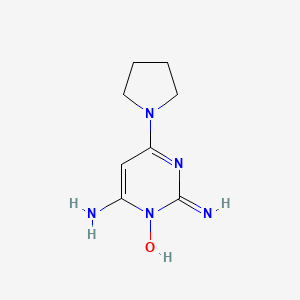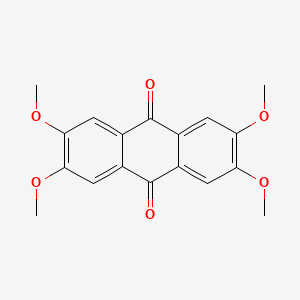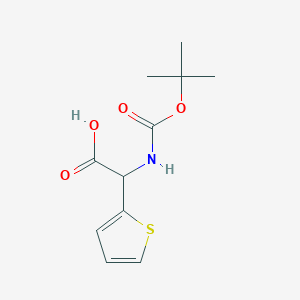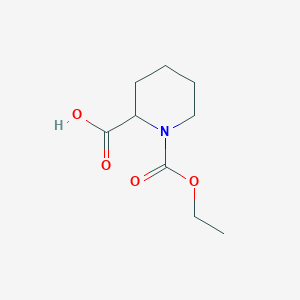
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
“1-(Ethoxycarbonyl)piperidine-2-carboxylic acid” is a chemical compound with the empirical formula C9H15NO4 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “1-(Ethoxycarbonyl)piperidine-2-carboxylic acid” is 201.22 . The SMILES string representation of this compound is O=C(OCC)N(CCCC1)C1C(O)=O .Chemical Reactions Analysis
The chemical reactions involving “1-(Ethoxycarbonyl)piperidine-2-carboxylic acid” can vary depending on the conditions and the reactants used . For instance, it can react with sodium hydroxide in water at 0°C , or with thionyl chloride in dichloromethane at ambient temperature .Physical And Chemical Properties Analysis
“1-(Ethoxycarbonyl)piperidine-2-carboxylic acid” is a solid substance . The compound is not soluble in water but is soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, through its derivatives, has been explored in various synthetic and chemical studies. For instance, the synthesis and investigation of cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which involves methylation in the presence of piperidine, highlight its role in the development of compounds with potential cardiovascular applications. This study also emphasizes the compound's utility in green chemistry due to efficient and environmentally friendly synthesis methods (Krauze et al., 2004).
Another study focused on the preparation, stereochemistry, and acidity of pipecolic (piperidine-2-carboxylic) acid derivatives, examining the effects of substituents on their chemical properties. This research provides insights into the compound's stereochemical aspects and its interaction with various chemical environments (Caddy & Utley, 1973).
Application in Palladium-catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, including derivatives of 1-(ethoxycarbonyl)piperidine-2-carboxylic acid, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are critical for synthesizing carboxamides and ketocarboxamides, demonstrating the compound's significance in creating complex organic molecules (Takács et al., 2014).
Spectroscopic and Structural Analysis
Spectroscopic and structural analyses of compounds like 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provide detailed insights into the molecular and vibrational structures of related derivatives. Such studies are essential for understanding the fundamental properties and potential reactivity of these compounds (Vitnik & Vitnik, 2015).
Synthesis of Hexahydroindeno[1,2-d]azepine
Research into the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine from derivatives of 1-(ethoxycarbonyl)piperidine-2-carboxylic acid demonstrates the compound's utility in creating novel structures with potential biological activity. Such work underscores the versatility and synthetic utility of this compound in organic chemistry (Kimura & Morosawa, 1979).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
1-ethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-6-4-3-5-7(10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIINMEGWTDLIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564285 | |
| Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
CAS RN |
130497-14-2 | |
| Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
